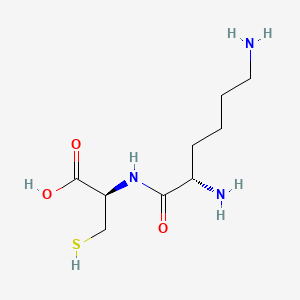
Lysylcysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lysylcysteine is a dipeptide composed of lysine and cysteine. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis. This dipeptide has not yet been identified in human tissues or biofluids and so it is classified as an 'Expected' metabolite.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Health and Disease
Lysylcysteine and its related compounds have been studied for their relationship with cardiovascular health. Research indicates a U-shaped relationship between plasma total cysteine (tCys) levels and the risk of vascular disease, suggesting that both low and high levels of tCys are associated with an increased risk of cardiovascular disease (El-Khairy et al., 2001). Elevated concentrations of Nɛ-homocysteinyl-lysine isopeptide have been linked to acute myocardial infarction, pointing to a complex relationship between this compound derivatives and heart health (Zaąbczyk et al., 2011).
Metabolic and Nutritional Implications
This compound is implicated in metabolic and nutritional aspects of health. Studies have shown that plasma total cysteine is positively associated with body mass index (BMI) and fat mass, indicating a potential link between cysteine and lipid metabolism (Elshorbagy et al., 2008). In addition, autoantibodies against N-homocysteinylated proteins, which involve lysyl residues, have been found in humans and are associated with atherosclerosis, suggesting that this compound modifications in proteins may play a role in the development of cardiovascular diseases (Undas et al., 2004).
Reproductive Health
The role of this compound in reproductive health has been explored, with findings showing that high plasma total cysteine levels are associated with increased risks of pregnancy complications such as preeclampsia, premature delivery, and very low birth weight (El-Khairy et al., 2000).
Respiratory Health
This compound-related compounds have been investigated in the context of respiratory health. For instance, carbocysteine lysine salt monohydrate has been studied for its efficacy in preventing acute exacerbations associated with chronic obstructive bronchitis (Allegra et al., 1996).
Eigenschaften
CAS-Nummer |
106325-92-2 |
|---|---|
Molekularformel |
C9H19N3O3S |
Molekulargewicht |
249.32 |
IUPAC-Name |
(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C9H19N3O3S/c10-4-2-1-3-6(11)8(13)12-7(5-16)9(14)15/h6-7,16H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7-/m0/s1 |
InChI-Schlüssel |
QBGPXOGXCVKULO-BQBZGAKWSA-N |
SMILES |
C(CCN)CC(C(=O)NC(CS)C(=O)O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lysylcysteine; L-Cysteine, N-L-lysyl-; LYS-CYS; LYS CYS; LYSCYS; L-Cysteine, L-lysyl-; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



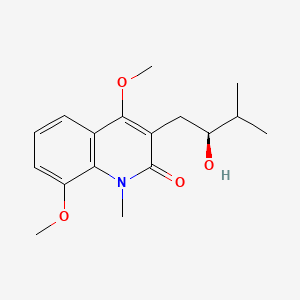
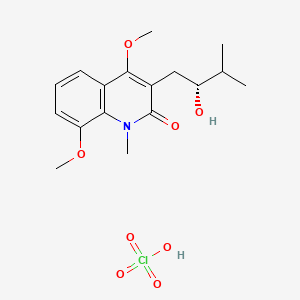
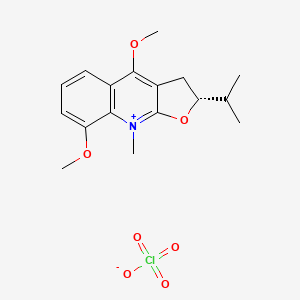
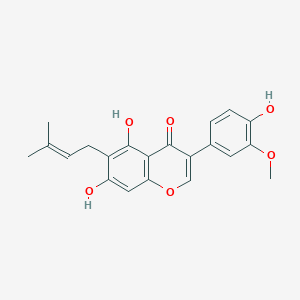
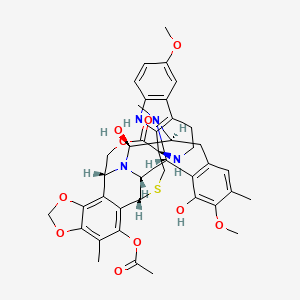
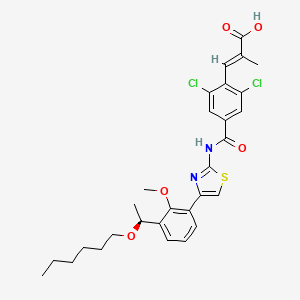

![[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate](/img/structure/B608707.png)
![3-Amino-5-Chloro-N-Cyclopropyl-4-Methyl-6-[2-(4-Methylpiperazin-1-Yl)-2-Oxoethoxy]thieno[2,3-B]pyridine-2-Carboxamide](/img/structure/B608710.png)

